Cas no 1204295-91-9 (2-(1,1-Difluoroethyl)-1,4-dimethylbenzene)

2-(1,1-Difluoroethyl)-1,4-dimethylbenzene 化学的及び物理的性質
名前と識別子
-
- 2-(1,1-Difluoroethyl)-1,4-dimethylbenzene
- AKOS005258051
- RRGXOZCLCILWHO-UHFFFAOYSA-N
- MFCD14525546
- SCHEMBL10328480
- 1204295-91-9
-
- インチ: InChI=1S/C10H12F2/c1-7-4-5-8(2)9(6-7)10(3,11)12/h4-6H,1-3H3
- InChIKey: RRGXOZCLCILWHO-UHFFFAOYSA-N
計算された属性
- 精确分子量: 170.09070671g/mol
- 同位素质量: 170.09070671g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 氢键受体数量: 2
- 重原子数量: 12
- 回転可能化学結合数: 1
- 複雑さ: 154
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 3.5
- トポロジー分子極性表面積: 0Ų
2-(1,1-Difluoroethyl)-1,4-dimethylbenzene Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
TRC | D194260-500mg |
2-(1,1-Difluoroethyl)-1,4-dimethylbenzene |
1204295-91-9 | 500mg |
$ 315.00 | 2022-06-05 | ||
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1656451-10g |
2-(1,1-Difluoroethyl)-1,4-dimethylbenzene |
1204295-91-9 | 98% | 10g |
¥6144.00 | 2024-08-09 | |
TRC | D194260-1000mg |
2-(1,1-Difluoroethyl)-1,4-dimethylbenzene |
1204295-91-9 | 1g |
$ 525.00 | 2022-06-05 | ||
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1656451-5g |
2-(1,1-Difluoroethyl)-1,4-dimethylbenzene |
1204295-91-9 | 98% | 5g |
¥4662.00 | 2024-08-09 |
2-(1,1-Difluoroethyl)-1,4-dimethylbenzene 関連文献
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Ying Zhou,Kondapa Naidu Bobba,Xue Wei Lv,Dan Yang,Nithya Velusamy,Jun Feng Zhang Analyst, 2017,142, 345-350
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Nü Wang,Lanlan Hou,Zhimin Cui,Jingchong Liu,Dianming Li,Qingzhong Li,Hailong Zhang,Yong Zhao J. Mater. Chem. A, 2019,7, 124-132
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Yang Zhang,Qiong Chen,Yan Wang,Xujun Zheng,Haiying Wang,Fahe Cao,Andrew C.-H. Sue,Hao Li Chem. Commun., 2020,56, 11887-11890
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Tian-Rui Zheng,Lin-Lu Qian,Min Li,Zhi-Xiang Wang,Ke Li,Ya-Qian Zhang,Bao-Long Li,Bing Wu Dalton Trans., 2018,47, 9103-9113
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Hannah K. Wagner,Hubert Wadepohl,Joachim Ballmann Chem. Sci., 2021,12, 3693-3701
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Nikolay Gerasimchuk,Andrey N. Esaulenko,Kent N. Dalley,Curtis Moore Dalton Trans., 2010,39, 749-764
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Tian Li,Dan-Dan Zhi,Zi-Hao Guo,Jin-Zhe Li,Yao Chen,Fan-Bin Meng Green Chem., 2022,24, 647-674
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8. 3D nanostructured WO3/BiVO4 heterojunction derived from Papilio paris for efficient water splitting†Chao Yin,Shenmin Zhu,Di Zhang RSC Adv., 2017,7, 27354-27360
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Kayeong Shin,Hoeil Chung Analyst, 2015,140, 5074-5081
2-(1,1-Difluoroethyl)-1,4-dimethylbenzeneに関する追加情報
Introduction to 2-(1,1-Difluoroethyl)-1,4-dimethylbenzene (CAS No: 1204295-91-9)
2-(1,1-Difluoroethyl)-1,4-dimethylbenzene, identified by the chemical abstracts service number 1204295-91-9, is a fluorinated aromatic compound that has garnered significant attention in the field of pharmaceutical and materials science. This compound belongs to the class of dimethylbenzenes, which are well-known for their diverse applications in organic synthesis and industrial processes. The introduction of fluorine atoms into the molecular structure of this compound imparts unique electronic and steric properties, making it a valuable intermediate in the development of advanced materials and bioactive molecules.
The molecular structure of 2-(1,1-Difluoroethyl)-1,4-dimethylbenzene consists of a benzene ring substituted with two methyl groups at the 1 and 4 positions, and a 1,1-difluoroethyl group at the 2 position. This arrangement results in a highly symmetric molecule with significant potential for further functionalization. The presence of fluorine atoms enhances the compound's lipophilicity and metabolic stability, which are critical factors in drug design. These characteristics make it an attractive candidate for use in medicinal chemistry and as a precursor for more complex molecules.
In recent years, there has been a growing interest in fluorinated aromatic compounds due to their role in enhancing the pharmacological properties of drugs. The fluorine atom can influence the binding affinity of a molecule to its target by affecting its electronic distribution and steric environment. For instance, fluorine substitution can increase the metabolic stability of a drug by preventing rapid degradation by enzymes such as cytochrome P450. Additionally, the lipophilic nature of fluorinated compounds can improve their bioavailability and cell membrane permeability.
Research published in leading scientific journals has demonstrated the utility of 2-(1,1-Difluoroethyl)-1,4-dimethylbenzene in various applications. One notable study highlighted its use as a building block in the synthesis of novel antiviral agents. The authors demonstrated that the introduction of fluorine atoms into certain positions of the aromatic ring could enhance the antiviral activity by improving binding to viral proteases. This finding underscores the importance of fluorinated compounds in developing next-generation therapeutics.
Another area where 2-(1,1-Difluoroethyl)-1,4-dimethylbenzene has shown promise is in the development of advanced materials. Fluorinated aromatic compounds are known for their excellent thermal stability and chemical resistance, making them suitable for use in high-performance polymers and coatings. A recent study reported on the incorporation of this compound into a novel polymer matrix to enhance its flame retardancy properties. The results indicated that the presence of fluorine atoms significantly improved the material's ability to resist combustion, opening up new possibilities for applications in fire-safe materials.
The synthesis of 2-(1,1-Difluoroethyl)-1,4-dimethylbenzene is another area of active research. Traditional synthetic routes often involve multi-step processes that can be inefficient and costly. However, advances in catalytic methods have enabled more streamlined syntheses. For example, palladium-catalyzed cross-coupling reactions have been employed to introduce fluorine atoms into aromatic rings with high selectivity and yield. These improvements not only reduce production costs but also minimize waste generation, aligning with green chemistry principles.
The toxicological profile of 2-(1,1-Difluoroethyl)-1,4-dimethylbenzene is also an important consideration in its application. While preliminary studies suggest that it exhibits low toxicity at moderate concentrations, further research is needed to fully understand its potential health effects. Chronic exposure studies are essential to assess long-term safety concerns and to establish appropriate handling protocols. Collaborative efforts between chemists and toxicologists are crucial in ensuring that this compound can be used safely and effectively.
In conclusion,2-(1,1-Difluoroethyl)-1,4-dimethylbenzene (CAS No: 1204295-91-9) is a versatile compound with significant potential in pharmaceuticals and materials science. Its unique structural features make it an ideal candidate for further functionalization and application in drug development and advanced material formulations. As research continues to uncover new uses for this compound,2-(1,1-Difluoroethyl)-1,4-dimethylbenzene is likely to play an increasingly important role in scientific innovation.
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